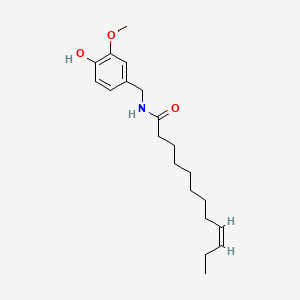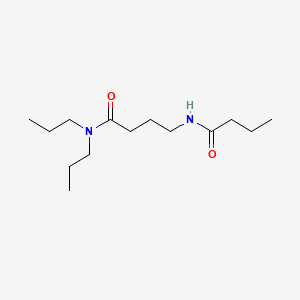
Ketoprofen amide, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ketoprofen amide, ®-, is a chiral derivative of ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of an amide group, which can influence its pharmacokinetic and pharmacodynamic properties. The ®-enantiomer of ketoprofen amide is of particular interest due to its potential for enhanced biological activity and reduced side effects compared to its (S)-counterpart.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-ketoprofen amide typically involves the resolution of racemic ketoprofen amide or the direct synthesis from chiral precursors. One common method involves the use of the bacterial strain Comamonas acidovorans KPO-2771-4, which selectively hydrolyzes the ®-enantiomer from racemic ketoprofen amide, producing optically pure ®-ketoprofen . This process uses sodium fumarate as the carbon source and 2-azacyclononanone or isobutyronitrile as enhancers in the culture medium .
Industrial Production Methods
Industrial production of ®-ketoprofen amide may involve similar biocatalytic processes or chemical synthesis routes that ensure high enantiomeric purity. The use of biocatalysts, such as specific amidases, is advantageous due to their selectivity and mild reaction conditions, which can lead to higher yields and fewer by-products.
化学反应分析
Types of Reactions
®-Ketoprofen amide can undergo various chemical reactions, including:
Aminolysis: Reaction with amines to form new amide derivatives.
Hydrolysis: Enzymatic or chemical hydrolysis to yield ketoprofen and ammonia.
Reduction: Selective reduction to form hydroxy derivatives.
Common Reagents and Conditions
Aminolysis: Typically performed with primary, secondary, or hydroxylamines in solvents like toluene or water/acetone mixtures.
Hydrolysis: Catalyzed by specific amidases or under acidic/basic conditions.
Reduction: Often involves reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products
Aminolysis: Produces various amide derivatives depending on the amine used.
Hydrolysis: Yields ketoprofen and ammonia.
Reduction: Forms hydroxy derivatives of ketoprofen.
科学研究应用
作用机制
®-Ketoprofen amide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The amide group may also influence the compound’s interaction with other molecular targets, potentially enhancing its selectivity and reducing side effects.
相似化合物的比较
Similar Compounds
Ketoprofen: The parent compound, a widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.
Ibuprofen amide: Another NSAID amide derivative with similar applications but different pharmacokinetic properties.
Naproxen amide: Known for its anti-inflammatory activity and reduced gastrointestinal toxicity.
Uniqueness
®-Ketoprofen amide is unique due to its chiral nature and the presence of the amide group, which can enhance its biological activity and reduce side effects compared to other NSAID derivatives . Its selective inhibition of COX enzymes and potential as a prodrug make it a promising candidate for further research and development in the pharmaceutical industry .
属性
CAS 编号 |
188252-75-7 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC 名称 |
(2R)-2-(3-benzoylphenyl)propanamide |
InChI |
InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19)/t11-/m1/s1 |
InChI 键 |
KLWMCJJRUWWDSW-LLVKDONJSA-N |
手性 SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N |
规范 SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















